molecular formula C20H16FN3OS B11648174 2-fluoro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide

2-fluoro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B11648174
M. Wt: 365.4 g/mol
InChI Key: ZUGRSAHDXIMZBG-UHFFFAOYSA-N
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Description

3-(2-Fluorobenzoyl)-1-{4-[(pyridin-4-yl)methyl]phenyl}thiourea is a synthetic organic compound that belongs to the class of thioureas It is characterized by the presence of a fluorobenzoyl group, a pyridinylmethylphenyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorobenzoyl)-1-{4-[(pyridin-4-yl)methyl]phenyl}thiourea typically involves the reaction of 2-fluorobenzoyl chloride with 4-[(pyridin-4-yl)methyl]aniline in the presence of a base, followed by the addition of thiourea. The reaction conditions often include the use of an organic solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorobenzoyl)-1-{4-[(pyridin-4-yl)methyl]phenyl}thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Fluorobenzoyl)-1-{4-[(pyridin-4-yl)methyl]phenyl}thiourea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and DNA.

Mechanism of Action

The mechanism of action of 3-(2-fluorobenzoyl)-1-{4-[(pyridin-4-yl)methyl]phenyl}thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in signal transduction pathways, thereby affecting cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorobenzoyl)-1-{4-[(pyridin-4-yl)methyl]phenyl}thiourea
  • 3-(2-Bromobenzoyl)-1-{4-[(pyridin-4-yl)methyl]phenyl}thiourea
  • 3-(2-Methylbenzoyl)-1-{4-[(pyridin-4-yl)methyl]phenyl}thiourea

Uniqueness

3-(2-Fluorobenzoyl)-1-{4-[(pyridin-4-yl)methyl]phenyl}thiourea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and development.

Properties

Molecular Formula

C20H16FN3OS

Molecular Weight

365.4 g/mol

IUPAC Name

2-fluoro-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C20H16FN3OS/c21-18-4-2-1-3-17(18)19(25)24-20(26)23-16-7-5-14(6-8-16)13-15-9-11-22-12-10-15/h1-12H,13H2,(H2,23,24,25,26)

InChI Key

ZUGRSAHDXIMZBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)CC3=CC=NC=C3)F

Origin of Product

United States

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